N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine, also known as JP1302, is a chemical compound with significant pharmacological interest. It is classified as a selective antagonist of the alpha-2C adrenoceptor, exhibiting high affinity for this receptor subtype. The compound has garnered attention for its potential applications in treating various neurological disorders due to its ability to modulate neurotransmitter release.
The compound is cataloged under the Chemical Abstracts Service Registry Number 80259-18-3 and has been studied for its cholinesterase inhibitory properties, which are relevant in the context of Alzheimer's disease and other cognitive impairments. Its classification as an acridine derivative places it within a group known for diverse biological activities, including antitumor and antimicrobial effects .
The synthesis of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine typically involves multi-step organic reactions. One common method includes the reaction of 9-acridinamine with piperazine derivatives under controlled conditions. The process can be summarized as follows:
The structures of synthesized compounds are confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
The molecular formula of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine is C24H24N4, with a molecular weight of approximately 368.48 g/mol. The structural representation can be described using the following identifiers:
The compound features an acridine core linked to a phenyl ring substituted with a piperazine moiety, which is crucial for its biological activity.
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine undergoes various chemical reactions typical of amines and acridine derivatives. Notable reactions include:
These reactions are essential for modifying the compound to improve efficacy or reduce side effects in therapeutic applications.
The primary mechanism of action for N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine involves its interaction with the alpha-2C adrenoceptor. By binding to this receptor subtype, the compound inhibits its activity, leading to increased neurotransmitter release in certain pathways. This action is particularly relevant in the context of depression and anxiety disorders, where modulation of norepinephrine levels can have therapeutic effects .
Quantitative analysis has shown that JP1302 exhibits a Kb value of 16 nanomolar and a Ki value of 28 nanomolar for human alpha-2C receptors, indicating strong binding affinity that supports its potential use in clinical settings .
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine possesses several notable physical and chemical properties:
Chemical properties include solubility in organic solvents such as DMSO and ethanol, which facilitates its use in biological assays.
The applications of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine span several fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2